

Application Notes and Protocols: Atriopeptin I (ANP) Radioimmunoassay for Rat Plasma

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Compound of Interest

Compound Name: Atriopeptin I (rat, mouse)

Cat. No.: B1591704

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Introduction

Atriopeptin I, also known as Atrial Natriuretic Peptide (ANP), is a crucial polypeptide hormone primarily secreted by cardiac myocytes in the atria of the heart.[1][2] It plays a significant role in the homeostatic regulation of body water, sodium, potassium, and adipose tissue.[1] ANP is released in response to atrial stretching, sympathetic stimulation, raised sodium concentration, and in response to angiotensin-II and endothelin.[1] Its primary function is to reduce water, sodium, and adipose loads on the circulatory system, thereby lowering blood pressure.[1] The measurement of ANP in plasma is a valuable tool for research in cardiovascular and renal physiology and pathophysiology.[3] This document provides a detailed protocol for the quantitative determination of Atriopeptin I in rat plasma using a competitive radioimmunoassay (RIA).

The principle of this assay is based on the competition between unlabeled ANP in the sample or standard and a fixed amount of radiolabeled ANP (^{125}I -ANP) for a limited number of binding sites on a specific anti-ANP antibody. As the concentration of unlabeled ANP increases, the amount of radiolabeled ANP that binds to the antibody decreases. By separating the antibody-bound and free radiolabeled ANP, and measuring the radioactivity of the bound fraction, a standard curve can be generated. The concentration of ANP in unknown samples can then be determined by interpolating their corresponding radioactivity from this standard curve.[4]

Quantitative Data Summary

The performance characteristics of a typical Atriopeptin I RIA kit are summarized below.

Parameter	Value	Reference
Sensitivity	65.0 pg/ml	[1]
Linear Range	10 – 1280 pg/ml	[1]
Cross-Reactivity	ANP (Rat, Mouse): 100% ANP (Human, Ovine, Canine): 100% β-ANP (Human): 100% Urodilatin: 100% BNP-26 (Porcine): 0% Endothelin-1 (Human, Rat, Porcine, Mouse, Canine, Bovine): 0% BNP-32 (Human): 0% BNP-45 (Rat): 0% CNP-22 (Human, Porcine, Rat): 0%	[1]
Sample Volume	100 µL of extracted plasma	[4]
Incubation Time	Two overnight incubations (16-24 hours each)	[4]
Radioisotope	Iodine-125 (¹²⁵ I)	[1]

Experimental Protocols

This section details the necessary steps for sample collection, plasma extraction, and the radioimmunoassay procedure.

Materials and Reagents

- Anti-ANP Antiserum (e.g., raised in sheep or rabbit)
- ¹²⁵I-labeled ANP (Tracer)
- ANP Standard

- Assay Buffer
- Precipitating Reagent (Second antibody/Polyethylene Glycol)
- C-18 Sep-Pak Cartridges
- Reagents for extraction: 4% Acetic Acid in 86% Ethanol, Methanol, Ethanol (100%)
- EDTA collection tubes
- Aprotinin (protease inhibitor)
- Polystyrene test tubes (12 x 75 mm)
- Pipetting devices
- Vortex mixer
- Refrigerated centrifuge
- Gamma counter
- Nitrogen evaporation system

Sample Collection and Preparation

Proper sample handling is critical for accurate ANP measurement.

- **Blood Collection:** Collect blood from rats into chilled Lavender Vacutainer tubes containing EDTA as an anticoagulant. Immediately after collection, gently rock the tubes several times to ensure proper mixing with the anticoagulant.
- **Protease Inhibition:** Transfer the blood to centrifuge tubes containing aprotinin (e.g., 200 KIU per mL of plasma) to prevent the degradation of ANP by proteinases.^[4]
- **Centrifugation:** Centrifuge the blood at approximately 1,600 x g for 15 minutes at 4°C.^[4] This should be done within one hour of collection.^[4]

- Plasma Storage: Aspirate the plasma supernatant and store it in polystyrene tubes at -20°C or lower.[4] Plasma is stable for up to one month when stored at -70°C.

Plasma Extraction Protocol

Extraction of ANP from plasma is strongly recommended to remove interfering substances.

- Cartridge Pre-treatment: Prepare a C-18 Sep-Pak cartridge by sequentially washing it with:
 - 5 mL of 4% acetic acid in 86% ethanol
 - 5 mL of methanol
 - 5 mL of distilled water
 - 5 mL of 4% acetic acid[4]
- Sample Acidification and Loading: Acidify 0.5 mL of plasma with 1.5 mL of 4% acetic acid.[4] Mix and load the entire volume onto the pre-treated C-18 cartridge.
- Washing: Wash the cartridge twice with 3 mL of distilled water to remove salts and other hydrophilic impurities.[4]
- Elution: Elute the peptide from the cartridge with 3 mL of 4% acetic acid in 86% ethanol.[4] Collect the eluate in a polystyrene tube.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 37°C.[4] To ensure complete removal of the solvent, add 1 mL of 100% ethanol, mix, and evaporate to dryness again.[4]
- Reconstitution: Dissolve the dried residue in 250 µL of assay buffer.[4] This reconstituted sample is now ready for the RIA procedure.

Radioimmunoassay Procedure

This protocol describes a non-equilibrium assay with delayed addition of the tracer.

- Assay Setup: Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B_0), standards, controls, and unknown samples.
- Pipetting Standards and Samples: Pipette 100 μL of ANP standard solutions, reconstituted controls, and extracted plasma samples into their respective labeled tubes.[\[4\]](#)
- Antibody Addition: Add 200 μL of the reconstituted anti-ANP antibody to all tubes except the TC and NSB tubes.[\[4\]](#) Add 200 μL of assay buffer to the NSB tubes.[\[4\]](#)
- First Incubation: Vortex all tubes and incubate for 20-22 hours at 4°C.[\[4\]](#)
- Tracer Addition: Add 200 μL of ^{125}I -ANP tracer to all tubes, including the TC tubes.[\[4\]](#)
- Second Incubation: Vortex all tubes and incubate for another 20-22 hours at 4°C.[\[4\]](#)
- Precipitation: Add 500 μL of the precipitating reagent (second antibody/PEG solution) to all tubes except the TC tubes.[\[4\]](#)
- Precipitation Incubation: Vortex the tubes and incubate for 30-60 minutes at 2-8°C to allow for the precipitation of the antibody-bound complex.[\[4\]](#)
- Centrifugation: Centrifuge the tubes at approximately 1,700 x g for 15-20 minutes at 2-8°C.[\[4\]](#) This will pellet the bound fraction.
- Separation: Immediately after centrifugation, carefully decant or aspirate the supernatant from all tubes except the TC tubes.[\[4\]](#) Be cautious not to disturb the pellet.
- Counting: Measure the radioactivity (counts per minute, cpm) of the pellet in each tube using a gamma counter for 1 minute.[\[4\]](#)

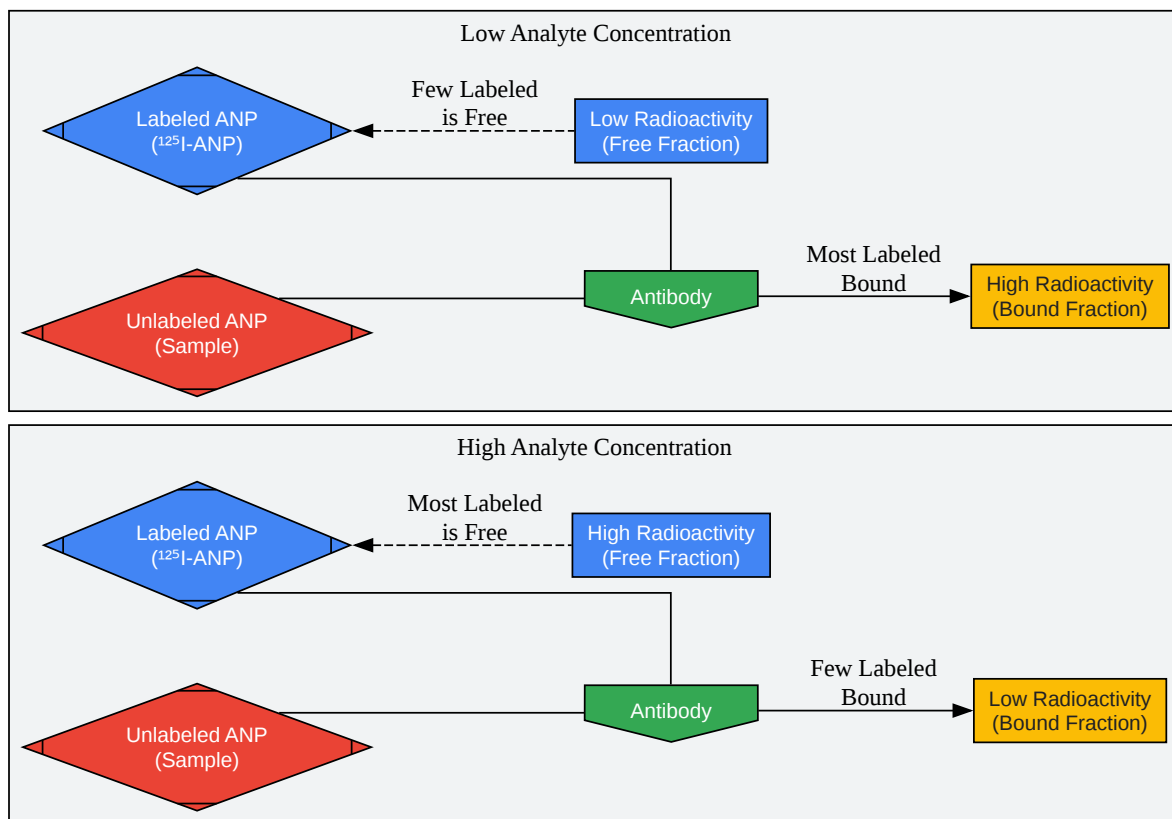
Data Analysis

- Calculate Average Counts: Determine the average cpm for each set of replicate tubes (standards, controls, samples).
- Subtract Non-Specific Binding: Subtract the average cpm of the NSB tubes from the average cpm of all other tubes (except TC).[\[4\]](#)

- **Calculate Percent Bound (%B/B₀):** Calculate the percentage of tracer bound for each standard, control, and sample using the following formula: $\%B/B_0 = [(Sample\ or\ Standard\ cpm - NSB\ cpm) / (B_0\ cpm - NSB\ cpm)] \times 100$
- **Generate Standard Curve:** Plot the %B/B₀ (y-axis) against the corresponding concentration of the ANP standards (x-axis) on a semi-logarithmic scale.^[4] A logit-log or spline curve fit can also be used for automated data reduction.^[4]
- **Determine Sample Concentrations:** Interpolate the ANP concentration of the unknown samples from the standard curve using their %B/B₀ values.^[4]
- **Correct for Dilution:** The ANP concentration read from the standard curve must be multiplied by the appropriate dilution factor from the extraction procedure. For the protocol described above, the concentration should be multiplied by 5 (0.5 mL plasma reconstituted in 250 µL, with 100 µL used in the assay).^[4]

Visualizations

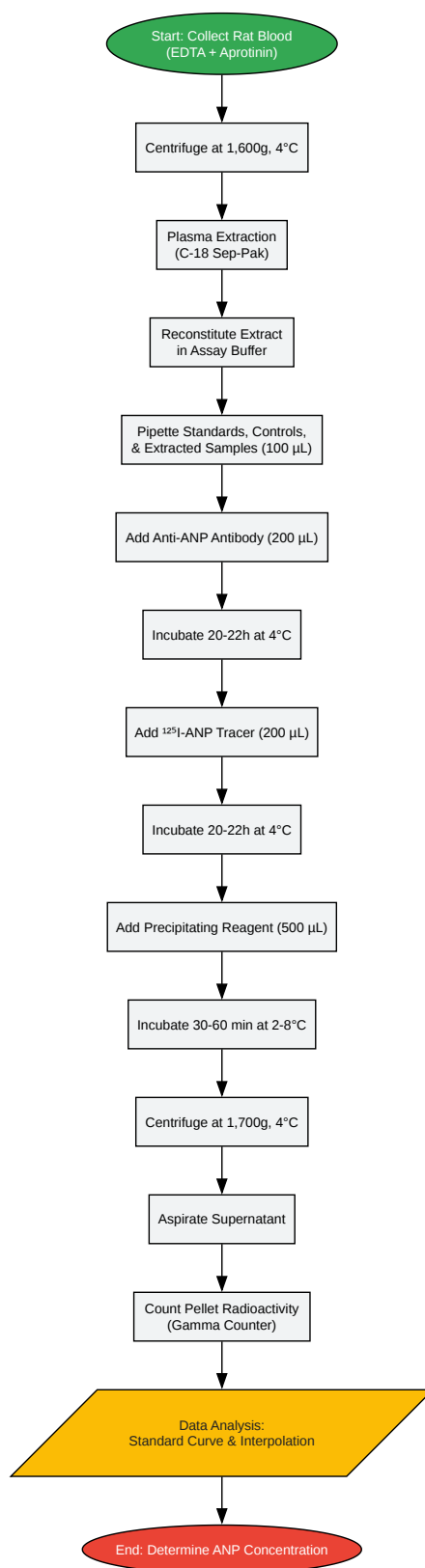
Principle of Competitive Radioimmunoassay



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Caption: Competitive binding principle of the Atriopeptin I RIA.

Experimental Workflow for Atriopeptin I RIA



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Caption: Step-by-step workflow for the Atriopeptin I radioimmunoassay.

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References

- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. raybiotech.com [raybiotech.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sceti.co.jp [sceti.co.jp]
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